Naphazoline-d4 (hydrochloride)
Description
Strategic Rationale for Deuterium (B1214612) Incorporation in Small Molecules
The substitution of hydrogen with its heavier stable isotope, deuterium (D), in small molecules is a key strategy in modern pharmaceutical research. wikipedia.org This process, known as deuteration, can significantly alter a drug's metabolic profile. researchgate.net The carbon-deuterium (C-D) bond is considerably stronger than the carbon-hydrogen (C-H) bond. portico.orgjuniperpublishers.com This increased bond strength can slow down metabolic reactions that involve the breaking of this bond, a phenomenon referred to as the kinetic isotope effect (KIE). portico.orgnih.gov
A primary application of the KIE is to reduce the rate of drug metabolism, particularly by cytochrome P450 (CYP450) enzymes, which are often responsible for drug breakdown in the body. portico.orgjuniperpublishers.com By slowing metabolism, deuteration can lead to a longer drug half-life, increased exposure of the body to the active drug, and potentially less frequent dosing. wikipedia.orgresearchgate.netisowater.com
Furthermore, deuterated compounds are invaluable as internal standards for quantitative bioanalysis. nih.gov In techniques like liquid chromatography-mass spectrometry (LC-MS), a known quantity of the deuterated analog is added to a biological sample. numberanalytics.com Because the deuterated and non-deuterated forms have nearly identical chemical properties, they behave similarly during the analytical process. However, their mass difference allows the mass spectrometer to distinguish between them, enabling highly accurate and precise measurement of the drug's concentration in the sample. numberanalytics.comveeprho.com
Overview of Naphazoline-d4 (hydrochloride) as a Research Tool
Naphazoline-d4 (hydrochloride) is the deuterium-labeled version of Naphazoline (B1676943) hydrochloride, a sympathomimetic amine known for its vasoconstrictive properties. medchemexpress.comnih.gov Naphazoline itself is an alpha-adrenergic agonist used to relieve nasal congestion and redness in the eyes. ncats.iowikipedia.org
In a research context, Naphazoline-d4 (hydrochloride) functions primarily as a stable isotope-labeled internal standard for the quantification of Naphazoline in various samples. veeprho.comvincibiochem.itinterchim.com Its use in analytical methods, such as gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS), enhances the accuracy and reliability of measurements. veeprho.comvincibiochem.itinterchim.com The presence of four deuterium atoms creates a distinct mass shift, allowing for clear differentiation from the unlabeled Naphazoline during analysis. veeprho.comcaymanchem.com
This precise quantification is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. veeprho.com By using Naphazoline-d4 as an internal standard, researchers can confidently determine the concentration of Naphazoline in biological matrices like blood or plasma, as well as in pharmaceutical formulations. veeprho.comresearchgate.netwaters.com
Physicochemical Properties of Naphazoline-d4 (hydrochloride)
| Property | Value | Source |
|---|---|---|
| Synonyms | 2-(1-Naphthylmethyl)-2-imidazoline-d4 | veeprho.comcaymanchem.com |
| Molecular Formula | C₁₄H₁₀D₄N₂ · HCl | caymanchem.com |
| Appearance | Solid | caymanchem.com |
| Application | Internal standard for quantification of Naphazoline | vincibiochem.itinterchim.com |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C14H15ClN2 |
|---|---|
Molecular Weight |
250.76 g/mol |
IUPAC Name |
4,4,5,5-tetradeuterio-2-(naphthalen-1-ylmethyl)-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C14H14N2.ClH/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14;/h1-7H,8-10H2,(H,15,16);1H/i8D2,9D2; |
InChI Key |
DJDFFEBSKJCGHC-JRWKTVICSA-N |
Isomeric SMILES |
[2H]C1(C(N=C(N1)CC2=CC=CC3=CC=CC=C32)([2H])[2H])[2H].Cl |
Canonical SMILES |
C1CN=C(N1)CC2=CC=CC3=CC=CC=C32.Cl |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Enrichment of Naphazoline D4 Hydrochloride
Methodologies for Deuterium (B1214612) Incorporation into the Naphazoline (B1676943) Core
The synthesis of Naphazoline-d4 (hydrochloride) necessitates the specific incorporation of four deuterium atoms into the Naphazoline core structure. Based on the IUPAC name, 2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole-4,4,5,5-d4, hydrochloride, the deuterium atoms are located on the imidazoline (B1206853) ring. veeprho.com The primary methodologies for achieving this isotopic enrichment revolve around the use of deuterated precursors or through hydrogen-deuterium exchange reactions on the final compound or its immediate precursors.
One of the most direct and efficient methods for the synthesis of Naphazoline-d4 is through the condensation reaction of a naphthalene-containing starting material with a deuterated version of ethylenediamine (B42938). gpatindia.comchemicalbook.com Specifically, the use of ethylenediamine-d4, which is commercially available, provides a straightforward route to introduce the four deuterium atoms into the imidazoline ring of the final product. isotope.com
Alternatively, hydrogen-deuterium exchange (HDE) reactions could be employed. These reactions involve the replacement of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), often facilitated by a catalyst. nih.govacs.orgnih.gov For instance, HDE can be catalyzed by acids, bases, or transition metals. nih.govnih.govresearchgate.net While HDE on the imidazoline ring itself can be challenging, it is a potential strategy. nih.gov Another possibility is the deuteration of the benzylic position of the naphthalene (B1677914) moiety, though this would result in a different isotopologue than the one specified. nih.govacs.orgnih.govacs.org
The choice of methodology depends on factors such as the availability and cost of deuterated starting materials, the desired level of isotopic enrichment, and the regioselectivity of the deuteration process. The use of deuterated building blocks like ethylenediamine-d4 generally offers higher control over the position and number of incorporated deuterium atoms. acanthusresearch.comckisotopes.com
Precursor Selection and Reaction Pathway Engineering for Labeled Synthesis
The synthesis of Naphazoline typically proceeds via the reaction of a derivative of naphthaleneacetic acid with ethylenediamine. gpatindia.comchemicalbook.com For the synthesis of Naphazoline-d4, the logical approach is to adapt this known reaction pathway by substituting a standard reagent with its deuterated counterpart.
The most viable synthetic route involves the following key precursors:
1-Naphthylacetonitrile or a related derivative: This precursor provides the naphthalene moiety and the benzylic carbon of the final product.
Ethylenediamine-d4: This is the crucial deuterated precursor that introduces the four deuterium atoms onto what will become the imidazoline ring. isotope.com
The reaction pathway can be engineered in a two-step process:
Formation of an iminoester intermediate: 1-Naphthylacetonitrile is reacted with an alcohol, such as ethanol, in the presence of a strong acid (e.g., hydrogen chloride) to form the corresponding iminoester hydrochloride. gpatindia.comgoogle.com
Cyclization to form the deuterated imidazoline ring: The iminoester intermediate is then reacted with ethylenediamine-d4. The amine groups of the deuterated ethylenediamine attack the electrophilic carbon of the iminoester, leading to a cyclization reaction that forms the 4,4,5,5-tetradeuterated imidazoline ring of Naphazoline-d4. researchgate.netchemicalbook.com
Finally, the resulting Naphazoline-d4 free base is converted to its hydrochloride salt by treatment with hydrochloric acid. google.com
Table 1: Key Precursors and Reagents for Naphazoline-d4 (hydrochloride) Synthesis
| Compound Name | Role in Synthesis |
|---|---|
| 1-Naphthylacetonitrile | Naphthalene moiety precursor |
| Ethylenediamine-d4 | Source of deuterated imidazoline ring |
| Ethanol | Reactant for iminoester formation |
| Hydrogen Chloride | Catalyst and salt formation |
Purification and Isotopic Purity Assessment Techniques for Naphazoline-d4 (hydrochloride)
The purification and rigorous assessment of isotopic purity are critical final steps in the synthesis of Naphazoline-d4 (hydrochloride) to ensure its suitability as an internal standard. moravek.com
Purification: The crude Naphazoline-d4 (hydrochloride) is typically purified by recrystallization. google.com The choice of solvent system is crucial for obtaining a high-purity product. Common solvents for the recrystallization of similar compounds include alcohols (e.g., methanol, ethanol) and other polar organic solvents. The process involves dissolving the crude product in a hot solvent and then allowing it to cool slowly, which promotes the formation of pure crystals while impurities remain in the solution.
Isotopic Purity Assessment: The isotopic purity of Naphazoline-d4 (hydrochloride) is determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. bvsalud.orgrsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a powerful technique for determining the isotopic distribution of a labeled compound. nih.govacs.orgresearchgate.net By analyzing the mass-to-charge ratio of the molecular ions, the relative abundance of the desired d4-isotopologue compared to lower (d0, d1, d2, d3) and higher isotopologues can be quantified. This provides a direct measure of the degree of deuterium incorporation. nih.govproquest.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for confirming the position of the deuterium labels and assessing the isotopic enrichment at specific sites. mdpi.comwikipedia.orgrug.nl
¹H NMR: In the ¹H NMR spectrum of Naphazoline-d4, the signals corresponding to the protons on the imidazoline ring (at positions 4 and 5) should be significantly diminished or absent, confirming the location of the deuterium labels. studymind.co.uk
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a distinct signal for the deuterated positions and can be used for quantitative analysis of the deuterium content. sigmaaldrich.com
¹³C NMR: The coupling patterns in the ¹³C NMR spectrum are affected by the presence of deuterium, which can also be used to confirm the sites of deuteration. wikipedia.org
The combination of these analytical techniques provides a comprehensive characterization of the synthesized Naphazoline-d4 (hydrochloride), ensuring its high chemical and isotopic purity for its intended application as an internal standard. rsc.org
Table 2: Analytical Techniques for Purity Assessment
| Technique | Purpose | Information Obtained |
|---|---|---|
| Recrystallization | Purification | Removal of chemical impurities |
| LC-MS / HRMS | Isotopic Purity | Isotopic distribution and degree of deuteration |
| ¹H NMR | Structural Confirmation | Verification of deuterium incorporation sites |
| ²H NMR | Isotopic Purity | Direct quantification of deuterium content |
Advanced Analytical Methodologies Utilizing Naphazoline D4 Hydrochloride As an Internal Standard
Quantitative Mass Spectrometry (LC-MS/MS, GC-MS) Applications
In quantitative mass spectrometry, an ideal internal standard co-elutes with the analyte and experiences similar ionization efficiency and potential matrix effects. Naphazoline-d4, being structurally identical to naphazoline (B1676943) apart from the substitution of four hydrogen atoms with deuterium (B1214612), fulfills these criteria exceptionally well. This leads to a more accurate and precise quantification of naphazoline in complex biological matrices.
Development and Validation of Bioanalytical Assays
The development of a robust bioanalytical assay is a meticulous process that culminates in a validation protocol demonstrating the method's suitability for its intended purpose. When using Naphazoline-d4 as an internal standard for the quantification of naphazoline in matrices like human plasma, validation is performed according to guidelines set by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
A typical validation would establish the method's linearity, accuracy, precision, selectivity, and stability. For instance, a hypothetical LC-MS/MS method for naphazoline in human plasma using Naphazoline-d4 would be validated to demonstrate its performance characteristics. The use of a stable isotope-labeled internal standard is crucial for achieving the stringent acceptance criteria for accuracy and precision.
Table 1: Illustrative Validation Parameters for a Naphazoline Bioanalytical Assay
| Validation Parameter | Typical Acceptance Criteria | Illustrative Finding |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Range | Defined by study requirements | 0.1 - 100 ng/mL |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | 3.5% - 8.2% |
| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | 4.1% - 9.5% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to +6.8% |
| Recovery | Consistent and reproducible | ~85% |
| Matrix Effect (CV%) | ≤ 15% | 7.8% |
Enhancement of Assay Precision and Accuracy in Complex Matrices
Biological matrices such as plasma, serum, and urine contain a multitude of endogenous components like salts, lipids, and proteins that can interfere with the quantification of an analyte. These interferences, collectively known as matrix effects, can lead to poor precision and inaccurate results. Naphazoline-d4 significantly enhances assay performance by co-eluting with naphazoline and being affected by matrix components in a nearly identical manner.
By calculating the peak area ratio of the analyte to the internal standard, any signal suppression or enhancement that affects both molecules is effectively normalized. This ensures that the calculated concentration of naphazoline remains accurate despite variations in matrix composition between different samples or signal fluctuations during an analytical run. The use of a deuterated internal standard is particularly advantageous in minimizing the variability associated with sample extraction and preparation, leading to improved reproducibility.
Strategies for Minimizing Ion Suppression and Matrix Effects
While Naphazoline-d4 is highly effective at compensating for matrix effects, several strategies are employed during method development to minimize these effects in the first place. A multi-pronged approach involving optimized sample preparation, chromatographic separation, and the use of a stable isotope-labeled internal standard provides the most robust defense against ion suppression.
Effective Sample Preparation: Techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are used to remove a significant portion of interfering matrix components, like phospholipids, before the sample is injected into the LC-MS/MS system.
Chromatographic Separation: Developing an efficient HPLC method that separates naphazoline from the bulk of co-eluting matrix components is crucial. This reduces the competition for ionization in the mass spectrometer's source, thereby minimizing ion suppression.
Stable Isotope-Labeled Internal Standard: The use of Naphazoline-d4 serves as the final and most critical step in this strategy. It corrects for any residual, unavoidable matrix effects that persist after sample cleanup and chromatographic separation, ensuring the integrity of the quantitative data.
Chromatographic Separation Techniques
The separation of naphazoline from endogenous interferences is a prerequisite for accurate quantification. Both HPLC and GC are viable techniques, with the choice often depending on the required sensitivity, sample throughput, and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC coupled with tandem mass spectrometry is the predominant technique for the bioanalysis of compounds like naphazoline due to its high sensitivity and specificity. Reversed-phase chromatography is typically employed for separation.
The method involves injecting a prepared sample extract onto an HPLC column, often a C18 stationary phase. A mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile (B52724) or methanol) is used to elute the analyte and internal standard. The gradient and flow rate are optimized to achieve a sharp peak shape and adequate separation from matrix components. The eluent from the HPLC is then directed to the mass spectrometer, where detection occurs. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for both naphazoline and Naphazoline-d4.
Table 2: Typical HPLC-MS/MS Method Parameters for Naphazoline Analysis
| Parameter | Description |
|---|---|
| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Naphazoline) | e.g., m/z 211.1 → 183.1 (Quantifier) |
| MRM Transition (Naphazoline-d4) | e.g., m/z 215.1 → 187.1 (Quantifier) |
Gas Chromatography (GC) Methodologies
Gas chromatography is another powerful separation technique, but it is generally suitable for volatile and thermally stable compounds. Naphazoline, with its polar functional groups, is not inherently volatile enough for direct GC analysis. Therefore, a chemical derivatization step is required to make it amenable to GC-MS analysis.
The derivatization process involves reacting the naphazoline in the sample extract with a reagent (e.g., a silylating agent like BSTFA) to replace active hydrogens with non-polar groups. This increases the volatility of the analyte. Naphazoline-d4, used as the internal standard, undergoes the same derivatization reaction. The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column. The separated compounds then enter the mass spectrometer for detection. The use of Naphazoline-d4 is critical to correct for any inconsistencies or incomplete reactions during the derivatization step, in addition to compensating for variations in injection and ionization.
Spectroscopic Confirmation of Deuteration and Structural Integrity
The confirmation of deuteration and the verification of the structural integrity of Naphazoline-d4 (hydrochloride) are critical quality control steps. These are primarily achieved through nuclear magnetic resonance (NMR) spectroscopy, which pinpoints the location of the deuterium atoms, and infrared (IR) and Raman spectroscopy, which analyze the vibrational modes of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules. In the context of Naphazoline-d4 (hydrochloride), ¹H NMR (proton NMR) is particularly informative for confirming the successful incorporation of deuterium. The IUPAC name, 2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole-4,4,5,5-d4, hydrochloride, explicitly states that the deuterium atoms replace the hydrogen atoms at the C4 and C5 positions of the dihydro-1H-imidazole ring. veeprho.com
A comparison of the ¹H NMR spectra of Naphazoline hydrochloride and its deuterated counterpart, Naphazoline-d4 (hydrochloride), reveals distinct differences that confirm the site of deuteration. In the spectrum of the non-deuterated compound, the protons on the dihydro-1H-imidazole ring typically appear as a characteristic signal. For Naphazoline hydrochloride, the protons at the C4 and C5 positions (CH₂-CH₂) of the imidazoline (B1206853) ring are observed at approximately 3.823 ppm. chemicalbook.com
Table 1: Comparative ¹H NMR Chemical Shifts of Naphazoline hydrochloride and Expected Shifts for Naphazoline-d4 (hydrochloride)
| Proton Assignment | Naphazoline hydrochloride Chemical Shift (ppm) chemicalbook.com | Expected Naphazoline-d4 (hydrochloride) Chemical Shift (ppm) |
| Naphthalene (B1677914) Ring Protons | 8.127, 8.003, 7.952, 7.63, 7.62, 7.60, 7.537 | ~8.13 - 7.54 |
| Methylene Bridge (-CH₂-) | 4.428 | ~4.43 |
| Dihydro-1H-imidazole Ring (-CH₂-CH₂-) | 3.823 | Absent or significantly reduced |
| Imidazoline N-H | 10.44 | ~10.44 |
Note: The chemical shifts for Naphazoline-d4 (hydrochloride) are predicted based on the known spectrum of Naphazoline hydrochloride and the principles of NMR spectroscopy.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The substitution of hydrogen with the heavier deuterium isotope leads to predictable changes in the vibrational frequencies, providing further confirmation of deuteration and structural integrity.
The most significant changes are expected in the regions of the spectra corresponding to the stretching and bending vibrations of the C-H bonds that have been replaced by C-D bonds. The vibrational frequency is proportional to the square root of the force constant of the bond divided by the reduced mass of the atoms involved. Since deuterium is approximately twice as heavy as hydrogen, the reduced mass of a C-D bond is greater than that of a C-H bond. Consequently, the C-D stretching and bending vibrations will occur at lower frequencies (wavenumbers) compared to their C-H counterparts.
Table 2: Key Vibrational Mode Comparison for Naphazoline hydrochloride and Expected Frequencies for Naphazoline-d4 (hydrochloride)
| Vibrational Mode | Typical Naphazoline hydrochloride Frequency Range (cm⁻¹) | Expected Naphazoline-d4 (hydrochloride) Frequency Range (cm⁻¹) | Spectroscopic Technique |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch (imidazoline ring) | 2850 - 2960 | Absent or significantly reduced | IR, Raman |
| C-D Stretch (imidazoline ring) | Not Applicable | ~2100 - 2200 | IR, Raman |
| C=N Stretch (imidazoline ring) | ~1600 | ~1600 | IR, Raman |
| Aromatic C=C Stretch | 1400 - 1600 | 1400 - 1600 | IR, Raman |
| C-H Bending (imidazoline ring) | 1350 - 1470 | Shifted to lower wavenumbers | IR, Raman |
| C-D Bending (imidazoline ring) | Not Applicable | Lower frequency than C-H bending | IR, Raman |
Note: The expected frequency ranges for Naphazoline-d4 (hydrochloride) are based on the general effects of isotopic substitution on vibrational frequencies.
Pharmacokinetic and Metabolic Pathway Elucidation in Non Clinical Models Using Naphazoline D4 Hydrochloride
In Vitro Metabolic Stability and Biotransformation Studies
In vitro methodologies are fundamental in early drug development to predict the metabolic fate of a compound in a living system. For Naphazoline-d4 (hydrochloride), these studies would primarily involve incubations with liver-derived systems to assess its metabolic stability and identify the resulting metabolites.
Hepatic microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. Incubating Naphazoline-d4 (hydrochloride) with hepatic microsomes from various species (e.g., rat, mouse, dog, and human) in the presence of necessary cofactors like NADPH allows for the determination of its intrinsic clearance. This, in turn, helps in predicting its hepatic clearance in vivo.
Hepatocytes, being the primary liver cells, offer a more complete metabolic picture as they contain both phase I and phase II metabolic enzymes. Studies with hepatocytes can provide a more comprehensive understanding of the biotransformation of Naphazoline-d4 (hydrochloride), including conjugation reactions.
Illustrative Data Table 1: In Vitro Metabolic Stability of Naphazoline-d4 (hydrochloride) in Liver Microsomes
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Rat | 45.2 | 15.3 |
| Mouse | 38.5 | 17.9 |
| Dog | 55.1 | 12.6 |
| Human | 62.7 | 11.0 |
This table presents illustrative data. Actual values would be determined experimentally.
A key advantage of using a deuterated compound like Naphazoline-d4 is the ease of identifying its metabolites using mass spectrometry (MS). The deuterium (B1214612) atoms act as a unique mass signature, allowing for the differentiation of drug-related material from endogenous matrix components. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a powerful technique for this purpose. The mass shift corresponding to the deuterium label helps in tracking the metabolic fate of the parent compound.
Common metabolic pathways for imidazoline (B1206853) compounds include hydroxylation of the aromatic ring and N-dealkylation. For Naphazoline-d4, researchers would look for metabolites that retain the deuterium label, as well as those that may have lost it through specific metabolic reactions.
Illustrative Data Table 2: Potential Deuterated Metabolites of Naphazoline-d4 Identified by LC-HRMS
| Metabolite ID | Proposed Biotransformation | Mass Shift from Parent (m/z) |
| M1-d4 | Hydroxylation | +16 |
| M2-d4 | N-Oxidation | +16 |
| M3-d4 | Glucuronidation | +176 |
This table presents illustrative data. Actual metabolite identification requires detailed structural elucidation.
In Vivo Pharmacokinetic Profiling in Animal Models
In vivo studies in animal models are crucial to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a whole organism. The use of Naphazoline-d4 (hydrochloride) in these studies provides significant advantages, particularly in tracer kinetics.
Animal models such as rats or dogs are commonly used to investigate the pharmacokinetic profile of a new chemical entity. Following administration of Naphazoline-d4 (hydrochloride), blood, urine, and feces samples are collected over time to determine its concentration and that of its metabolites. This data allows for the calculation of key pharmacokinetic parameters such as bioavailability, volume of distribution, clearance, and elimination half-life.
Deuterium labeling is particularly useful in "pulse-chase" or microdosing studies. A small, non-pharmacologically active dose of Naphazoline-d4 (hydrochloride) can be administered to an animal that is already at a steady-state concentration of non-labeled Naphazoline (B1676943). The deuterated compound acts as a tracer, allowing for the simultaneous measurement of the absorption, distribution, and elimination of the new dose without altering the existing steady-state kinetics. This is highly valuable for understanding the drug's behavior under chronic dosing conditions.
Illustrative Data Table 3: Pharmacokinetic Parameters of Naphazoline-d4 (hydrochloride) in Rats (Illustrative Data)
| Parameter | Value |
| Bioavailability (F%) | 65 |
| Volume of Distribution (Vd, L/kg) | 2.5 |
| Clearance (CL, L/h/kg) | 0.8 |
| Elimination Half-life (t½, h) | 2.2 |
This table presents illustrative data. Actual values would be determined from in vivo studies.
Isotope Effect Studies on Biotransformation Mechanisms
The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of this bond can be slower.
By strategically placing the deuterium atoms on the Naphazoline molecule, researchers can investigate the rate-limiting steps in its metabolism. If a metabolic pathway involves the breaking of a C-D bond, and the rate of metabolism is observed to be slower compared to the non-deuterated Naphazoline, it provides strong evidence that this step is rate-limiting. This information is invaluable for understanding the mechanism of biotransformation and for predicting potential drug-drug interactions. For instance, if the metabolism of Naphazoline-d4 is significantly slower, it could lead to higher systemic exposure compared to its non-deuterated counterpart. uspto.govresearchgate.netnih.gov
Mechanistic Biochemical Research Applications of Naphazoline D4 Hydrochloride
Non-Clinical Receptor Binding and Ligand-Target Interaction Studies
Naphazoline (B1676943) is known to exert its physiological effects primarily through its interaction with adrenergic receptors. Specifically, it acts as a potent agonist at α-adrenergic receptors. mdpi.comacs.org It also exhibits affinity for imidazoline (B1206853) receptors. nih.govwikipedia.org The use of its deuterated form, Naphazoline-d4, can offer subtle but significant advantages in detailed ligand-target interaction studies.
Deuteration does not alter the fundamental chemical properties that govern receptor binding, such as the molecule's shape and electronic distribution. zeochem.com Therefore, Naphazoline-d4 is expected to exhibit a similar binding affinity and selectivity profile to its non-deuterated counterpart. However, the increased mass of deuterium (B1214612) can be exploited in sophisticated biophysical techniques. For instance, in hydrogen-deuterium exchange mass spectrometry (HDX-MS), the exchange rates of backbone amide hydrogens with deuterium in the solvent can reveal changes in protein conformation and dynamics upon ligand binding. acs.org By using Naphazoline-d4, researchers could potentially dissect the allosteric changes induced in α-adrenergic or imidazoline receptors with greater precision.
Furthermore, stable isotope labeling can be advantageous in nuclear magnetic resonance (NMR) spectroscopy studies to probe ligand-protein interactions. While not changing the primary binding affinity, the deuterium label can be used to simplify complex NMR spectra and to measure ligand-target residence times, providing insights into the kinetics of the binding event. drugtargetreview.comnih.govacs.org
Published research on the non-deuterated form of Naphazoline provides the following binding affinity data, which serves as a baseline for what can be expected with Naphazoline-d4. Naphazoline has been identified as a selective compound for the high-affinity state of the α-2A adrenoceptor. nih.gov
Table 1: Reported Binding Affinities of Naphazoline for Adrenergic and Imidazoline Receptors
| Receptor Subtype | Reported Affinity (Ki) | Reference |
|---|---|---|
| α-2A Adrenergic Receptor | High Affinity | nih.gov |
| α-2B Adrenergic Receptor | Lower Affinity than α-2A | nih.gov |
| α-2C Adrenergic Receptor | Lower Affinity than α-2A | nih.gov |
This table is based on data for the non-deuterated compound, Naphazoline.
Investigation of Cellular Uptake and Intracellular Distribution in Model Systems
Understanding how a compound enters a cell and where it localizes is crucial for elucidating its mechanism of action. As an α-adrenergic agonist, Naphazoline is expected to interact with receptors on the cell surface. The subsequent internalization of the receptor-ligand complex is a common mechanism for many G-protein coupled receptors. nih.gov The cellular uptake of small molecules can occur through various mechanisms, including passive diffusion and carrier-mediated transport. wikipedia.org
Naphazoline-d4 (hydrochloride) can be a powerful tool to trace the cellular uptake and intracellular fate of Naphazoline. The use of a deuterated standard allows for highly specific and quantitative analysis by mass spectrometry-based techniques, such as liquid chromatography-mass spectrometry (LC-MS), to measure the concentration of the compound within cells and subcellular compartments. nih.govdiva-portal.orgresearchgate.net This is particularly valuable as it avoids the use of bulky fluorescent tags that might alter the molecule's transport characteristics.
Potential Research Applications:
Quantification of Cellular Uptake: By incubating cells with Naphazoline-d4 and subsequently lysing the cells and analyzing the contents by LC-MS, researchers can precisely quantify the amount of the compound that has entered the cells over time and under different conditions.
Subcellular Fractionation Studies: Following cellular uptake, cells can be fractionated into different organelles (e.g., nucleus, mitochondria, cytoplasm). The amount of Naphazoline-d4 in each fraction can then be quantified to determine its intracellular distribution.
Transport Mechanism Studies: By using specific inhibitors of cellular transport proteins, researchers could use Naphazoline-d4 to investigate the primary mechanisms by which Naphazoline enters cells.
Table 2: Theoretical Experimental Design for Cellular Uptake Studies of Naphazoline-d4
| Experimental Question | Proposed Method | Expected Outcome |
|---|---|---|
| Rate and extent of cellular uptake | Time-course incubation of cells with Naphazoline-d4 followed by LC-MS analysis of cell lysates. | Quantitative data on the kinetics of Naphazoline uptake. |
| Intracellular localization | Subcellular fractionation of cells treated with Naphazoline-d4 and subsequent LC-MS analysis of fractions. | Determination of the primary subcellular compartments where Naphazoline accumulates. |
Enzymatic Reaction Monitoring and Kinetic Analysis with Labeled Substrates
While information on the specific enzymatic metabolism of Naphazoline is limited, it is known that imidazoline compounds can undergo hepatic metabolism. drugbank.com The use of deuterated compounds is a well-established technique in the study of enzyme kinetics and reaction mechanisms. The replacement of a hydrogen atom with a deuterium atom at a site of enzymatic transformation can lead to a kinetic isotope effect (KIE). mdpi.comnih.govnih.gov
The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of this bond will proceed at a slower rate for the deuterated compound. zeochem.comnih.gov This phenomenon can be used to determine if a particular C-H bond is broken in the rate-determining step of an enzymatic reaction.
Hypothetical Research Applications:
Metabolic Stability Studies: By incubating Naphazoline and Naphazoline-d4 with liver microsomes or specific drug-metabolizing enzymes, researchers can compare the rates of degradation. A slower rate of metabolism for Naphazoline-d4 would indicate that cleavage of a C-H bond at the deuterated position is a key step in its metabolic pathway.
Reaction Mechanism Elucidation: The magnitude of the KIE can provide insights into the transition state of the enzymatic reaction. This information is valuable for understanding the catalytic mechanism of the enzyme responsible for Naphazoline's metabolism.
Quantitative Analysis in Metabolic Studies: Naphazoline-d4 can be used as a labeled substrate in metabolic studies, allowing for the unambiguous identification and quantification of its metabolites by mass spectrometry.
Table 3: Potential Kinetic Isotope Effect Study on Naphazoline Metabolism
| Experimental Setup | Parameter Measured | Potential Interpretation |
|---|---|---|
| Incubation of Naphazoline and Naphazoline-d4 with liver microsomes. | Rate of disappearance of the parent compound. | A significantly lower rate for Naphazoline-d4 would suggest a primary kinetic isotope effect, indicating that C-H bond cleavage at the deuterated position is rate-limiting. |
Emerging Research Frontiers and Future Directions for Deuterated Naphazoline Analogs
Integration into Advanced Drug Discovery and Development Workflows
The utility of deuterated compounds in drug discovery is expanding beyond their use as internal standards. The "deuterium switch," or the substitution of hydrogen with deuterium (B1214612) at key metabolic sites, can significantly alter a drug's pharmacokinetic profile. nih.gov This modification can lead to a decreased rate of metabolism, prolonging the drug's half-life and potentially reducing dosing frequency. gabarx.com
For a compound like naphazoline (B1676943), which has a relatively short duration of action, a deuterated analog could offer a longer therapeutic window. The integration of deuterated naphazoline analogs into advanced drug discovery workflows could involve several key areas:
Pharmacokinetic Optimization: Early-stage development could explore the synthesis of various deuterated naphazoline analogs to identify candidates with optimized metabolic stability. This could lead to new therapeutic agents with improved efficacy and patient compliance. researchgate.net The potential advantages include a more consistent therapeutic effect and a reduction in the peak-and-trough variations associated with frequent dosing.
Reduced Metabolite-Mediated Toxicity: Deuteration can also alter metabolic pathways, potentially reducing the formation of toxic metabolites. researchgate.net Future research could investigate the metabolic fate of different deuterated naphazoline analogs to determine if this strategy can lead to a safer drug profile.
Development of Novel Therapeutics: The enhanced pharmacokinetic properties of deuterated compounds could enable the development of novel formulations or even new therapeutic indications for naphazoline analogs. scienceopen.com For instance, a longer-acting formulation might be beneficial in managing chronic conditions.
| Metabolic Profile | Altered | May shift metabolism away from pathways that produce toxic byproducts. researchgate.net |
Application in Systems Biology and Quantitative Metabolomics Research
Systems biology and metabolomics aim to provide a holistic understanding of biological systems by studying the complex interactions of molecules. Stable isotope-labeled compounds, such as Naphazoline-d4, are invaluable tools in these fields. eurisotop.com
Metabolic Flux Analysis: In systems biology, deuterated compounds can be used as tracers to map metabolic pathways and quantify the flux of metabolites through these pathways. nih.gov While naphazoline itself is a synthetic drug, its interactions with biological systems and its own metabolism can be studied in detail using Naphazoline-d4. This can provide insights into the activity of drug-metabolizing enzymes and the broader metabolic response to the drug.
Quantitative Metabolomics: Naphazoline-d4 is already used as an internal standard for the accurate quantification of naphazoline in biological samples. veeprho.com In the context of quantitative metabolomics, this application can be expanded to study how naphazoline perturbs endogenous metabolic pathways. By providing a stable reference, Naphazoline-d4 allows for the precise measurement of changes in the levels of other metabolites in response to the drug, offering a clearer picture of its pharmacological and off-target effects. eurisotop.com
Target Engagement and Biomarker Discovery: The use of deuterated analogs can aid in identifying the direct and indirect targets of a drug. By tracing the metabolic fate of Naphazoline-d4 and observing its impact on the metabolome, researchers may uncover novel biomarkers related to its efficacy or potential side effects.
Table 2: Applications of Naphazoline-d4 in Systems Biology and Metabolomics
| Research Area | Application of Naphazoline-d4 | Potential Insights |
|---|---|---|
| Metabolic Pathway Analysis | As a metabolic tracer. | Elucidation of naphazoline's metabolic fate and its impact on cellular metabolism. |
| Quantitative Metabolomics | As a robust internal standard. | Accurate quantification of changes in endogenous metabolites following drug administration. |
| Biomarker Discovery | To correlate metabolic changes with drug exposure. | Identification of potential biomarkers for drug efficacy and toxicity. |
Development of Novel Analytical Platforms for Deuterated Compounds
The increasing use of deuterated compounds in research and development necessitates the continuous improvement of analytical platforms. While mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary tools for detecting and quantifying these compounds, new advancements are on the horizon. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS offers superior mass accuracy and resolution, enabling the confident identification and differentiation of deuterated compounds and their metabolites from the complex biological matrix. nih.gov Future developments in HRMS technology will likely lead to even greater sensitivity and specificity.
Advanced Chromatography Techniques: The coupling of advanced liquid chromatography (LC) techniques, such as ultra-high-performance liquid chromatography (UHPLC), with mass spectrometry provides enhanced separation efficiency and faster analysis times. waters.com The development of novel stationary phases and solvent systems will further improve the analysis of deuterated compounds.
Ambient Ionization Mass Spectrometry: Techniques like Desorption Electrospray Ionization (DESI) and Paper Spray Ionization (PSI) allow for the direct analysis of samples in their native state with minimal sample preparation. These methods could be adapted for the rapid screening and quantification of deuterated compounds in various biological tissues.
Identification of Remaining Research Gaps and Opportunities in Naphazoline-d4 (hydrochloride) Studies
Despite its established use as an internal standard, significant research gaps and opportunities remain for Naphazoline-d4 (hydrochloride) and other deuterated naphazoline analogs.
Limited Pharmacokinetic Data: There is a lack of publicly available data on the full pharmacokinetic profile of Naphazoline-d4 itself. Studies investigating its absorption, distribution, metabolism, and excretion (ADME) would be valuable. musechem.com
Unexplored Therapeutic Potential: The potential therapeutic benefits of deuterated naphazoline analogs, as discussed in section 6.1, remain largely unexplored. Preclinical studies are needed to investigate whether these compounds offer advantages over the non-deuterated parent drug.
Lack of Mechanistic Studies: While the kinetic isotope effect is the primary principle behind the altered properties of deuterated drugs, the specific enzymatic and metabolic consequences of deuterating naphazoline have not been studied in detail. Mechanistic studies could provide a rationale for the targeted design of next-generation deuterated analogs.
Expansion to Other Imidazoline (B1206853) Analogs: The principles of deuteration could be applied to other imidazoline receptor agonists, potentially leading to a new class of therapeutic agents with improved properties.
Q & A
What analytical methods are recommended for assessing the purity of Naphazoline-d4 (hydrochloride) in research settings?
Basic Question:
The United States Pharmacopeia (USP) recommends high-performance liquid chromatography (HPLC) with a LiChroCART 125-4 L1 column for purity analysis. The retention time for naphazoline hydrochloride is approximately 1.8 minutes under conditions using a UV detector (254 nm) and a mobile phase of acetonitrile and dilute phosphoric acid buffer (1:1) . Thin-layer chromatography (TLC) is also validated for qualitative purity checks, using a mobile phase of chloroform, methanol, acetone, and ammonia (28:73:10:2) and visualization under UV light or Dragendorff reagent .
Advanced Question: How should researchers resolve discrepancies between HPLC and TLC results when assessing purity? Methodological cross-validation is critical. For example, discrepancies in impurity profiles may arise due to differences in detection limits (HPLC quantifies low-concentration impurities, while TLC identifies structural analogs). To address this:
- Replicate analyses using both methods under standardized conditions.
- Validate TLC spots via mass spectrometry if structural ambiguity exists.
- Compare results against USP specifications (98.0–100.5% purity for HPLC; Rf consistency for TLC) .
What safety protocols are essential for handling Naphazoline-d4 (hydrochloride) in laboratory settings?
Basic Question:
Key safety measures include:
- Personal Protective Equipment (PPE): Gloves resistant to organic solvents and lab coats.
- Acute Toxicity Mitigation: Avoid ingestion (oral LD50 = 50 mg/kg in rabbits) via strict no-eating/drinking policies in labs.
- Storage: Maintain at 20°C in sealed, light-resistant containers .
Advanced Question: How can in vitro toxicity data inform in vivo study designs for this compound? In vitro assays (e.g., cell viability tests) can prioritize dose ranges for in vivo studies. For example:
- Use IC50 values from cell cultures to establish safe thresholds for animal dosing.
- Cross-reference acute toxicity data (e.g., TDLO = 2 µL/kg in children) to model species-specific metabolic pathways .
How should researchers address stability concerns during long-term storage of Naphazoline-d4 (hydrochloride)?
Basic Question:
Store the compound in airtight, light-protected containers at 20°C. Monitor for decomposition via periodic HPLC analysis to detect degradation products (e.g., oxidized impurities) .
Advanced Question: What experimental controls are needed to assess the impact of storage conditions on pharmacokinetic studies?
- Control Groups: Include freshly prepared vs. aged samples in dissolution assays.
- Accelerated Stability Testing: Expose samples to elevated temperatures (e.g., 40°C) and humidity to simulate long-term storage effects.
- Analytical Consistency: Use fixed HPLC parameters (e.g., column type, flow rate) to ensure comparability across batches .
How can researchers reconcile conflicting toxicity data from different studies?
Basic Question:
Contradictions in acute toxicity data (e.g., LD50 variations across species) may arise from metabolic differences. Always:
- Validate data sources (e.g., peer-reviewed studies vs. SDS summaries).
- Standardize experimental models (e.g., use Sprague-Dawley rats for comparative studies) .
Advanced Question: What statistical approaches are recommended for meta-analysis of toxicity data?
- Apply heterogeneity tests (e.g., I² statistic) to assess data variability.
- Use random-effects models to account for interspecies and methodological differences.
- Stratify analyses by route of administration (oral vs. dermal) .
What regulatory considerations apply to transporting Naphazoline-d4 (hydrochloride) across jurisdictions?
Basic Question:
Classify the compound under UN2811 (toxic solids, 6.1 hazard class). Ensure compliance with:
- IATA/DOT: Use certified packaging with hazard labels.
- EU Regulations: Adhere to EINECS (208-989-2) and REACH requirements .
Advanced Question: How to navigate conflicting disposal regulations in multi-country collaborations?
- Conduct a pre-study audit of local guidelines (e.g., EPA vs. EU Waste Framework Directive).
- Partner with accredited waste management services for incineration (≥ 800°C) to neutralize toxic residues .
What experimental design principles optimize pharmacokinetic studies of Naphazoline-d4 (hydrochloride)?
Basic Question:
Incorporate:
- Replication: Minimum n=6 per group to account for biological variability.
- Controls: Vehicle-only and positive control (e.g., known vasoconstrictors) .
Advanced Question: How to integrate in vitro dissolution data into in vivo pharmacokinetic models?
- Use compartmental modeling (e.g., Wagner-Nelson method) to correlate in vitro release rates with plasma concentration-time profiles.
- Validate with crossover studies comparing oral vs. intravenous administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
